N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2,2,2-trifluoroethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
N-(2,2,2-trifluoroethyl)piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide, leading to different chemical properties and reactivity.
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide sulfate: Contains a sulfate group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLVNKMHXSIKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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